molecular formula C10H13ClN4O2 B1655963 IFB-088 acetate CAS No. 469866-31-7

IFB-088 acetate

Cat. No.: B1655963
CAS No.: 469866-31-7
M. Wt: 256.69
InChI Key: WEXITTWZMLUGNU-NKPNRJPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IFB-088 acetate involves the derivatization of benzyl guanidine. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

IFB-088 acetate has been extensively studied for its potential in various scientific research applications:

Mechanism of Action

IFB-088 acetate exerts its effects by modulating the UPR and managing ER stress. It inhibits the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the attenuation of protein translation. This allows cells to restore cellular homeostasis by reducing the load of newly synthesized proteins entering the ER. The compound targets the PPP1R15A/PP1c phosphatase complex, which is involved in the dephosphorylation of eIF2α .

Comparison with Similar Compounds

Comparison:

    Uniqueness: this compound is unique in its ability to selectively inhibit the PPP1R15A/PP1c phosphatase complex, which is crucial for its efficacy in managing ER stress and UPR modulation. .

Properties

IUPAC Name

acetic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)/b12-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXITTWZMLUGNU-NKPNRJPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469866-31-7
Record name IFB-088 acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0469866317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICERGUASTAT ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD15DX7JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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